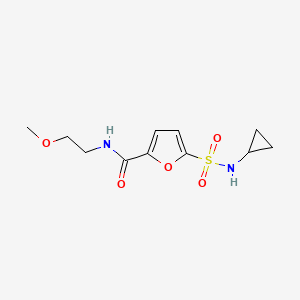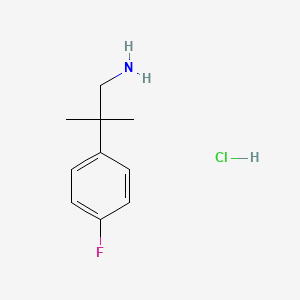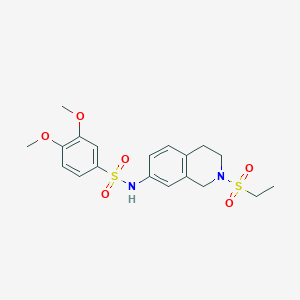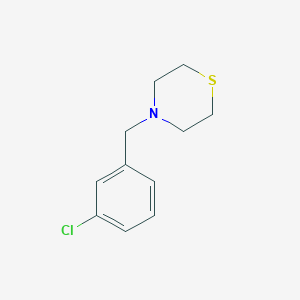![molecular formula C22H23N3O3 B2585190 11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1212168-10-9](/img/structure/B2585190.png)
11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a diazatricyclic system, and a phenyl group
準備方法
The synthesis of 11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves multiple steps. One common route starts with the preparation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which is then subjected to a series of reactions to introduce the diazatricyclic system and the phenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired transformations .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
科学的研究の応用
11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The anticancer effects could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Compared to other similar compounds, 11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one stands out due to its unique diazatricyclic structure and the presence of multiple functional groups. Similar compounds include:
5-oxo-1-phenylpyrrolidine-3-carboxylic acid: A precursor in the synthesis of the target compound.
5-oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: Another compound with a similar pyrrolidine ring but different functional groups.
5-oxo-1-phenylpyrrolidine-3-carboxamide: Shares the pyrrolidine ring and phenyl group but has an amide functional group instead of the diazatricyclic system
This detailed article provides a comprehensive overview of 11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-20-8-4-7-19-16-9-15(12-25(19)20)11-23(13-16)22(28)17-10-21(27)24(14-17)18-5-2-1-3-6-18/h1-8,15-17H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIRRIKVHBZMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B2585107.png)


![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2585110.png)
![2-(2,4-dichlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2585111.png)

![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2585114.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2585119.png)
![N-(3-bromophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2585120.png)

![(2Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B2585122.png)
![3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2585126.png)
![(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2585130.png)
